molecular formula C22H41N B1591848 1-n-Octadecylpyrrole CAS No. 89601-24-1

1-n-Octadecylpyrrole

Cat. No. B1591848
CAS RN: 89601-24-1
M. Wt: 319.6 g/mol
InChI Key: BMSMIJNAHWEOBQ-UHFFFAOYSA-N
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Description

1-n-Octadecylpyrrole is a long-chain N-alkyl pyrrole (NAP) with a carbon chain length of 18 and a molecular formula of C24H45N. It is a kind of conductive polymer based on the nature of the molecular structure .


Synthesis Analysis

The synthesis of poly(1-n-octadecylpyrrole) films was achieved using a three-electrode setup. An acetonitrile solution of n-octadecylpyrrole (5 mmol dm 3) and sodium p-toluenesul-fonate (0.5 mmol dm 3) was electrochemically polymerized in a three-electrode cell at 9,000 mV vs. Ag/AgCl for 1 h .


Molecular Structure Analysis

The molecular structure of 1-n-Octadecylpyrrole is based on the nature of the molecular structure of conductive polymers . The molecular weight of 1-n-Octadecylpyrrole is 319.57 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-n-Octadecylpyrrole involve electrochemical polymerization. This process can provide conductive polymer films with various morphologies according to the reaction conditions .


Physical And Chemical Properties Analysis

1-n-Octadecylpyrrole has a melting point of 39 °C and a boiling point of 182 °C at 1mmHg. Its density is predicted to be 0.86±0.1 g/cm3. It appears as a powder to crystal in form and is white to almost white in color .

Scientific Research Applications

Electropolymerization and Conductive Properties

1-n-Octadecylpyrrole has been studied for its electropolymerization properties and conductive characteristics. For instance, the electropolymerization of 3-octadecylpyrrole, a related compound, was achieved in various solvent systems, resulting in products with significant conductivities as high as 31.4 S cm−1 and solubilities in common organic media (Ashraf et al., 1996). These properties make it a candidate for applications in conductive polymers and electronics.

Non-linear Optical Properties

Another application area is in the field of non-linear optics. For example, derivatives of N-alkylpyrrol-2-yl)squaraine, which includes bis(1-octadecylpyrrol-2-yl)squaraine, have been synthesized and exhibit significant second harmonic generation (SHG) activity. These properties are valuable for applications in optical devices and sensors (Lynch et al., 1997).

Langmuir-Blodgett Film Studies

Studies on Langmuir-Blodgett films of 3-n-octadecylpyrrole have been conducted, providing insights into the molecular alignment and interactions at the surface level. These films are useful in various surface science applications, particularly in creating organized molecular assemblies (Yang et al., 1989).

Gas Sensitivity and Composite Materials

3-Octadecylpyrrole has been synthesized and polymerized for use in gas-sensitive resistors. These materials exhibit enhanced sensitivity to volatile organic compounds (VOCs), demonstrating potential for use in sensing applications (Guernion et al., 2002).

Solid-Phase Extraction Applications

The use of octadecyl-bonded silica, related to 1-n-octadecylpyrrole, for solid-phase extraction of organic compounds from water highlights its potential in environmental monitoring and analytical chemistry. This application is significant for extracting pesticides and other organic pollutants from water samples (Junk & Richard, 1988).

properties

IUPAC Name

1-octadecylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H41N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22-23/h18-19,21-22H,2-17,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSMIJNAHWEOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H41N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597393
Record name 1-Octadecyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-n-Octadecylpyrrole

CAS RN

89601-24-1
Record name 1-Octadecyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
H Yan, Y Hattori, J Fujisato, N Toshima - Polymer journal, 2007 - nature.com
… : An acetonitrile solution of 1-n-octadecylpyrrole (5 mmol dmÀ3) … The poly(1-n-octadecylpyrrole) films were previously syn… In the present work the poly(1-n-octadecylpyrrole) films were …
Number of citations: 4 www.nature.com
H Yan, K Kurogi, H Mayama, K Tsujii - Angewandte Chemie, 2005 - Wiley Online Library
… synthesized with 1-n-octadecylpyrrole and sodium p-… 1-n-octadecylpyrrole. Synthesis was carried out under the following conditions: working electrode, ITO glass; 1-n-octadecylpyrrole (…
Number of citations: 228 onlinelibrary.wiley.com
H YAN, Y HATTORI, J FUJISATO, N TOSHIMA - Polym. J, 2007 - nature.com
… Poly(1-n-octadecylpyrrole) Films with ‘Needle’-like Morphology Poly(1-n-octadecylpyrrole) films with ‘needle’-like morphology were synthesized electrochemically at an applied po…
Number of citations: 2 www.nature.com
H Yan, K Kurogi, K Tsujii - Colloids and Surfaces A: Physicochemical and …, 2007 - Elsevier
… In this work 1-n-octadecylpyrrole was also used as the alkylpyrrole. … Synthetic conditions are as follows: 1-n-octadecylpyrrole/p-toluenesulfonate, 10:1 molar ratio; 1-n-octadecylpyrrole, …
Number of citations: 56 www.sciencedirect.com
K Tsujii - Polymer journal, 2008 - nature.com
… In this work 1-n-octadecylpyrrole was used as an alkylpyrrole. The electrochemical synthesis was carried out under certain typical conditions as follows: working electrode, indium-tin-…
Number of citations: 28 www.nature.com
K Kurogi, H Yan, K Tsujii - Colloids and Surfaces A: Physicochemical and …, 2008 - Elsevier
… In this work 1-n-octadecylpyrrole (ODP) was also used as the alkylpyrrole. The reaction condition was optimized in terms of water-repellency or larger contact angle for water. A super …
Number of citations: 74 www.sciencedirect.com
A Zenerino, T Darmanin, E Taffin de Givenchy… - Langmuir, 2010 - ACS Publications
… (29a, 29b) They reported the electrodeposition of poly(1-n-octadecylpyrrole) films, consisting of “needlelike microstructures” and showing super-water-repellent properties and excellent …
Number of citations: 44 pubs.acs.org
CR Crick, IP Parkin - Chemistry–A European Journal, 2010 - Wiley Online Library
… One known construction of poly(alkylpyrrole) uses 1-n-octadecylpyrrole that is polymerised by the addition of sodium p-toluenesulfate (Figure 21).52 The reaction is carried out under an …
T Darmanin, E Taffin de Givenchy, S Amigoni… - Langmuir, 2010 - ACS Publications
… Tsujii’s group reported the possibility of obtaining a superhydrophobic surface by the electrochemical polymerization of a hydrocarbon monomer, 1-n-octadecylpyrrole. (38) Other works …
Number of citations: 80 pubs.acs.org
H Yan, H Shiga, E Ito, T Nakagaki, S Takagi… - Colloids and Surfaces A …, 2006 - Elsevier
… The electrochemical synthesis of the fractal surface was carried out under following conditions: working electrode, ITO glass; 1-n-octadecylpyrrole, 5 mM; sodium p-toluenesulfonate, 0.5 …
Number of citations: 23 www.sciencedirect.com

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